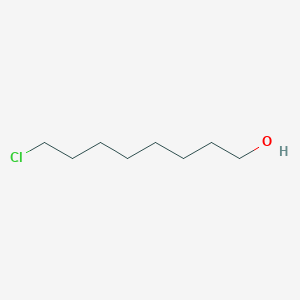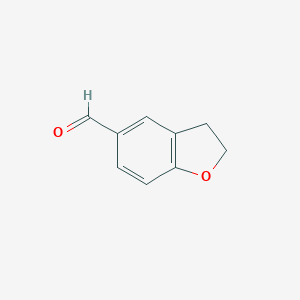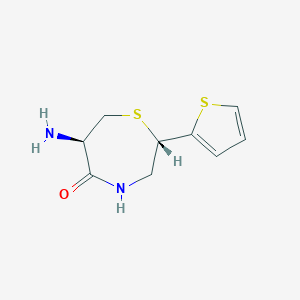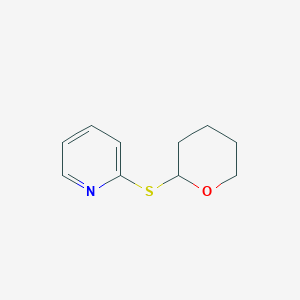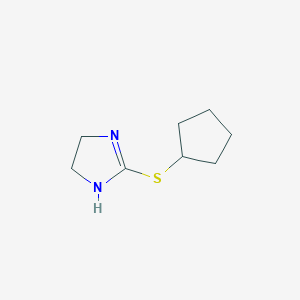
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains two nitrogen atoms in a five-membered ring. The addition of a cyclopentylsulfanyl group to imidazole results in the formation of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole, which exhibits unique properties that make it useful in several research areas.
Mechanism of Action
The mechanism of action of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation. In agriculture, 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole disrupts the cell membrane of target organisms, leading to their death. In materials science, this compound forms a stable monolayer on metal surfaces, which can alter the properties of the metal and make it more resistant to corrosion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole vary depending on its application. In medicine, this compound has been shown to reduce inflammation, inhibit cancer cell proliferation, and improve cognitive function in animal models. In agriculture, 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole has been shown to have a broad spectrum of activity against various plant pathogens. In materials science, this compound can alter the surface properties of metals, making them more resistant to corrosion and other forms of degradation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole in lab experiments include its relatively simple synthesis method, its stability under various conditions, and its versatility in terms of its potential applications. However, there are also limitations to using this compound in lab experiments. For example, its solubility in water is relatively low, which can make it challenging to work with in aqueous environments. Additionally, its toxicity and potential side effects on living organisms need to be carefully evaluated before its use in medical or agricultural applications.
Future Directions
There are several future directions for research on 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole. In medicine, further studies are needed to explore its potential as a treatment for neurodegenerative diseases and other conditions. In agriculture, more research is needed to determine its efficacy and safety as a crop protection agent. In materials science, future research could focus on optimizing the formation of self-assembled monolayers on metal surfaces using this compound. Additionally, further studies are needed to evaluate the environmental impact of this compound and its potential for bioaccumulation in living organisms.
Synthesis Methods
The synthesis of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole involves the reaction of cyclopentyl mercaptan with imidazole in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction takes place at elevated temperatures and is typically carried out in a solvent, such as methanol or ethanol. The resulting product is a white crystalline powder that can be purified by recrystallization or chromatography.
Scientific Research Applications
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In agriculture, 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole has been shown to have herbicidal and fungicidal activity, making it a potential candidate for crop protection. In materials science, this compound has been explored for its ability to form self-assembled monolayers on metal surfaces, which could have applications in nanotechnology.
properties
CAS RN |
100720-89-6 |
|---|---|
Product Name |
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole |
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C8H14N2S/c1-2-4-7(3-1)11-8-9-5-6-10-8/h7H,1-6H2,(H,9,10) |
InChI Key |
BIYNQKXPBQIPGO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)SC2=NCCN2 |
Canonical SMILES |
C1CCC(C1)SC2=NCCN2 |
synonyms |
1H-Imidazole,2-(cyclopentylthio)-4,5-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







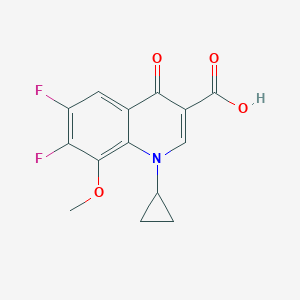

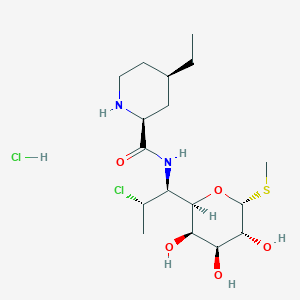
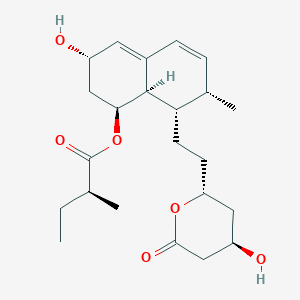
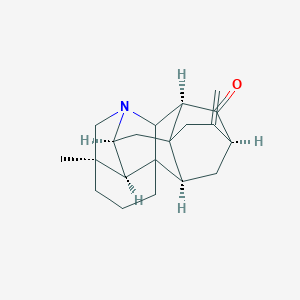
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
